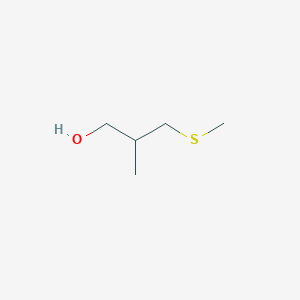
2-Methyl-3-(methylsulfanyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-3-(methylsulfanyl)propan-1-ol” is an organic compound. It is a derivative of propan-1-ol where a methyl group is attached to the second carbon atom and a methylsulfanyl group is attached to the third carbon atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-carbon backbone with a hydroxyl group (-OH) attached to the first carbon, a methyl group (-CH3) attached to the second carbon, and a methylsulfanyl group (-SCH3) attached to the third carbon .
Applications De Recherche Scientifique
Antimicrobial Applications
- The synthesis and study of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, a compound structurally similar to 2-Methyl-3-(methylsulfanyl)propan-1-ol, revealed promising antimicrobial properties against bacteria and fungi. The synthesized compounds exhibited more efficient antimicrobial activity than those currently used in medicine (Jafarov et al., 2019).
Wine Chemistry and Aroma Compound Interaction
- In wine chemistry, the interaction of compounds structurally related to this compound has been explored. The existence of 2-methyl-4-propyl-1,3-oxathiane, related to this compound, was investigated in wines. This research revealed a new volatile sulfur compound showing strong correlation to 3-sulfanylhexan-1-ol, a key wine aroma compound, indicating implications for the aroma profile of wines (Chen, Capone, & Jeffery, 2018).
Biochemical Synthesis and Resolution
- In the field of biochemical synthesis, research has been conducted on compounds like 2-methyl-1-(3-quinolyl)propan-1-ol, which resembles this compound in structure. The enantioselective alkylation of quinoline-3-carbaldehyde by diisopropylzinc was catalyzed to afford the compound with high enantiomeric purity. This showcases the potential of these compounds in precise biochemical synthesis and pharmaceutical applications (Shibata et al., 1996).
Mécanisme D'action
Target of Action
2-Methyl-3-(methylsulfanyl)propan-1-ol, also known as 3-Methylthiopropanol , is primarily used as a flavoring agent in food products. Its primary targets are the olfactory receptors, which are responsible for the sense of smell .
Mode of Action
This compound interacts with its targets by binding to the olfactory receptors in the nasal epithelium. This binding triggers a signal transduction pathway that leads to the perception of a specific smell, which can be described as having a strong onion or meaty odor .
Biochemical Pathways
The affected pathway is the olfactory signal transduction pathway. When this compound binds to the olfactory receptors, it activates a G-protein coupled receptor pathway. This leads to the production of cAMP, which opens ion channels and generates an electrical signal that is transmitted to the brain. The brain interprets this signal as a specific smell .
Pharmacokinetics
It is expected to be metabolized primarily in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action result in the perception of a specific smell. This can enhance the flavor of food products, contributing to the overall sensory experience of eating .
Action Environment
Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. For instance, high temperatures may increase the volatility of the compound, enhancing its aroma. Extreme conditions could also lead to degradation of the compound, reducing its efficacy .
Propriétés
IUPAC Name |
2-methyl-3-methylsulfanylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVHEVOGMWMRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

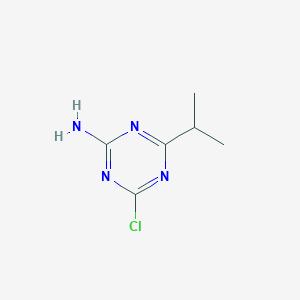
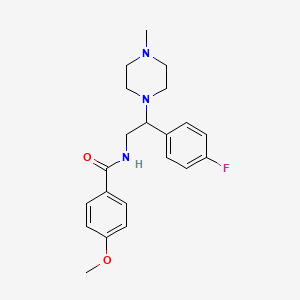

![5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2473351.png)
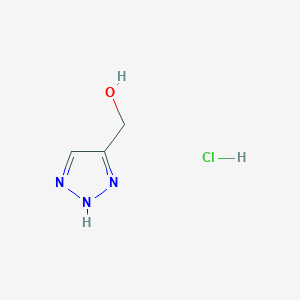
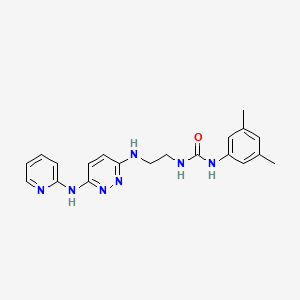
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2473355.png)
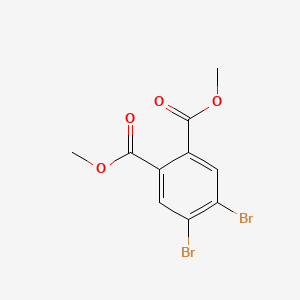

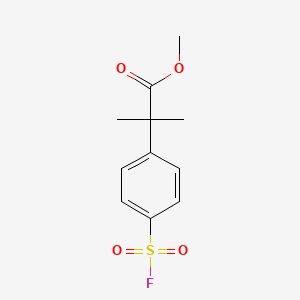
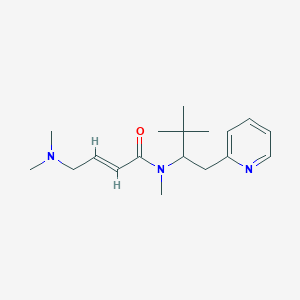

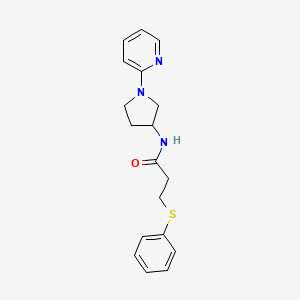
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2473368.png)